molecular formula C22H28N4OS B460442 N-[1-(adamantan-1-yl)ethyl]-2-[(N-cyano-N'-phenylcarbamimidoyl)sulfanyl]acetamide

N-[1-(adamantan-1-yl)ethyl]-2-[(N-cyano-N'-phenylcarbamimidoyl)sulfanyl]acetamide

Cat. No.: B460442
M. Wt: 396.6g/mol
InChI Key: VMWFGIYEFFZTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(1-adamantyl)ethyl]amino}-2-oxoethyl N’-cyano-N-phenylimidothiocarbamate is a complex organic compound with a unique structure that includes an adamantyl group, a cyano group, and an imidothiocarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-adamantyl)ethyl]amino}-2-oxoethyl N’-cyano-N-phenylimidothiocarbamate typically involves multiple steps. One common method includes the reaction of 1-adamantylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with N-cyano-N-phenylimidothiocarbamate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-adamantyl)ethyl]amino}-2-oxoethyl N’-cyano-N-phenylimidothiocarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and imidothiocarbamate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[1-(1-adamantyl)ethyl]amino}-2-oxoethyl N’-cyano-N-phenylimidothiocarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(1-adamantyl)ethyl]amino}-2-oxoethyl N’-cyano-N-phenylimidothiocarbamate involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can affect the binding affinity to enzymes or receptors. The cyano and imidothiocarbamate groups may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(1-adamantyl)ethyl]amino}-2-oxoethyl N’-cyano-N-phenylimidothiocarbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H28N4OS

Molecular Weight

396.6g/mol

IUPAC Name

[2-[1-(1-adamantyl)ethylamino]-2-oxoethyl] N-cyano-N'-phenylcarbamimidothioate

InChI

InChI=1S/C22H28N4OS/c1-15(22-10-16-7-17(11-22)9-18(8-16)12-22)25-20(27)13-28-21(24-14-23)26-19-5-3-2-4-6-19/h2-6,15-18H,7-13H2,1H3,(H,24,26)(H,25,27)

InChI Key

VMWFGIYEFFZTRH-UHFFFAOYSA-N

SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CSC(=NC4=CC=CC=C4)NC#N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CSC(=NC4=CC=CC=C4)NC#N

Origin of Product

United States

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